molecular formula C12H13NO3 B12449831 2-Methyl-4-(3-oxomorpholino)benzaldehyde

2-Methyl-4-(3-oxomorpholino)benzaldehyde

Cat. No.: B12449831
M. Wt: 219.24 g/mol
InChI Key: VBDLUQREOMLHSZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-oxomorpholino)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes It is characterized by the presence of a morpholino group attached to the benzene ring, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-oxomorpholino)benzaldehyde typically involves a multi-step process. One common method involves the nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one in the presence of a base and methanol as a solvent . This reaction yields the desired compound in good yield and high purity. The reaction conditions are carefully controlled to ensure the formation of the target compound without significant side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-oxomorpholino)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-Methyl-4-(3-oxomorpholino)benzaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-oxomorpholino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of phosphatidylinositol-specific phospholipase C (PLC), interfering with inositide metabolism and cellular signaling . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(3-oxomorpholino)benzaldehyde is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-methyl-4-(3-oxomorpholin-4-yl)benzaldehyde

InChI

InChI=1S/C12H13NO3/c1-9-6-11(3-2-10(9)7-14)13-4-5-16-8-12(13)15/h2-3,6-7H,4-5,8H2,1H3

InChI Key

VBDLUQREOMLHSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2=O)C=O

Origin of Product

United States

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